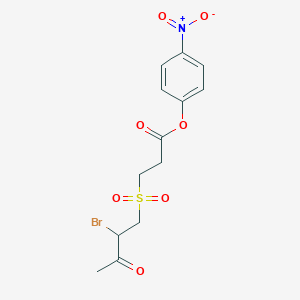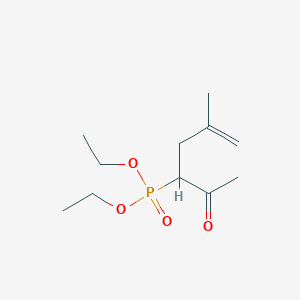
2-(Acetyloxy)ethyl 2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)ethyl 2-oxobutanoate is an organic compound with the molecular formula C8H12O5. It is an ester derivative of butanoic acid and is characterized by the presence of both an acetyloxy group and an oxo group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-oxobutanoate typically involves the esterification of 2-oxobutanoic acid with 2-(acetyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)ethyl 2-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-oxobutanoic acid and 2-(acetyloxy)ethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Hydrolysis: 2-oxobutanoic acid and 2-(acetyloxy)ethanol.
Reduction: 2-(Hydroxy)ethyl 2-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)ethyl 2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)ethyl 2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 2-oxobutanoic acid and 2-(acetyloxy)ethanol, which may then participate in various biochemical processes. The oxo group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
2-(Acetyloxy)ethyl 2-oxobutanoate can be compared with other similar compounds such as:
Ethyl 2-oxobutanoate: Similar in structure but lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Ethyl acetoacetate: Contains a similar oxo group but has different ester and alkyl groups, leading to variations in reactivity and applications.
Diethyl malonate: Another ester with two ester groups, used in different synthetic applications due to its unique reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57561-36-1 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-acetyloxyethyl 2-oxobutanoate |
InChI |
InChI=1S/C8H12O5/c1-3-7(10)8(11)13-5-4-12-6(2)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
DXFLAWSKQZLWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)OCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


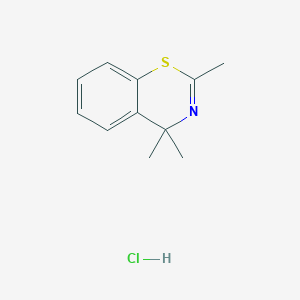
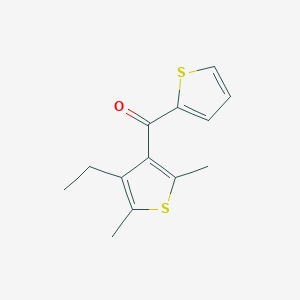
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
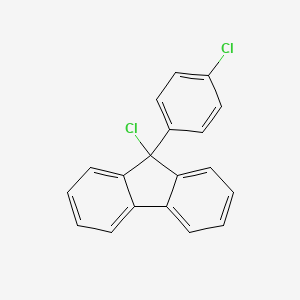



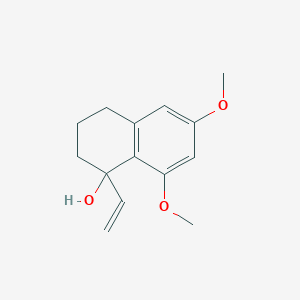


![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
